molecular formula C22H12BrClN2O2S B2727724 5-bromo-13-(4-chlorophenyl)-6-hydroxy-11-phenyl-8-thia-3,10-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5,10,12-pentaen-4-one CAS No. 939888-55-8

5-bromo-13-(4-chlorophenyl)-6-hydroxy-11-phenyl-8-thia-3,10-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5,10,12-pentaen-4-one

Cat. No.: B2727724
CAS No.: 939888-55-8
M. Wt: 483.76
InChI Key: MVUPAJODPCFXDM-UHFFFAOYSA-N
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Description

3-bromo-9-(4-chlorophenyl)-4-hydroxy-7-phenylpyrido[2’,3’:4,5]thieno[2,3-b]pyridin-2(1H)-one is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes bromine, chlorine, hydroxyl, and phenyl groups, making it a subject of interest for chemists and researchers.

Scientific Research Applications

3-bromo-9-(4-chlorophenyl)-4-hydroxy-7-phenylpyrido[2’,3’:4,5]thieno[2,3-b]pyridin-2(1H)-one has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as drug development and pharmacological studies.

    Industry: Utilized in the development of new materials, such as organic semiconductors and light-emitting diodes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-9-(4-chlorophenyl)-4-hydroxy-7-phenylpyrido[2’,3’:4,5]thieno[2,3-b]pyridin-2(1H)-one involves multiple steps, typically starting with the preparation of the core pyrido[2’,3’:4,5]thieno[2,3-b]pyridin-2(1H)-one structure. This is followed by the introduction of bromine, chlorine, and phenyl groups through various substitution reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are carefully controlled to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-bromo-9-(4-chlorophenyl)-4-hydroxy-7-phenylpyrido[2’,3’:4,5]thieno[2,3-b]pyridin-2(1H)-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can undergo reduction reactions to remove halogens or reduce double bonds.

    Substitution: Halogen atoms (bromine and chlorine) can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the specific reaction.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield ketones or aldehydes, while substitution reactions can introduce new functional groups, altering the compound’s properties.

Mechanism of Action

The mechanism of action of 3-bromo-9-(4-chlorophenyl)-4-hydroxy-7-phenylpyrido[2’,3’:4,5]thieno[2,3-b]pyridin-2(1H)-one involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, modulating signaling pathways, and inducing cellular responses. Detailed studies are required to elucidate the exact molecular mechanisms and identify the key targets involved.

Comparison with Similar Compounds

Similar Compounds

  • 3-bromo-4-chloro-1H-pyrrolo[2,3-b]pyridine
  • 4-bromo-2-(4-chlorophenyl)-5-trifluoromethyl-1H-pyrrole-3-carbonitrile
  • 1H-pyrazole, 4-bromo-

Uniqueness

Compared to similar compounds, 3-bromo-9-(4-chlorophenyl)-4-hydroxy-7-phenylpyrido[2’,3’:4,5]thieno[2,3-b]pyridin-2(1H)-one stands out due to its unique combination of functional groups and structural features

Properties

IUPAC Name

5-bromo-13-(4-chlorophenyl)-6-hydroxy-11-phenyl-8-thia-3,10-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5,10,12-pentaen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H12BrClN2O2S/c23-17-19(27)20-18(26-21(17)28)16-14(11-6-8-13(24)9-7-11)10-15(25-22(16)29-20)12-4-2-1-3-5-12/h1-10H,(H2,26,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVUPAJODPCFXDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(C(=C2)C4=CC=C(C=C4)Cl)C5=C(S3)C(=C(C(=O)N5)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H12BrClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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